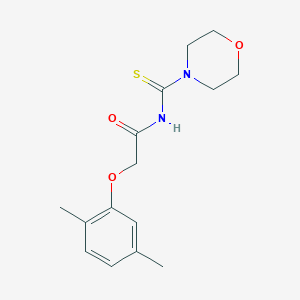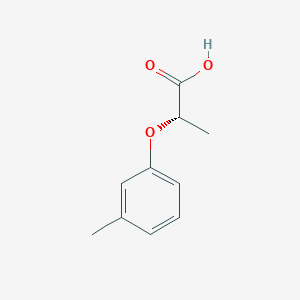![molecular formula C18H23N2+ B261540 1-Methyl-2-[4-(diethylamino)styryl]pyridinium](/img/structure/B261540.png)
1-Methyl-2-[4-(diethylamino)styryl]pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-[4-(diethylamino)styryl]pyridinium (also known as di-4-ANEPPS) is a fluorescent voltage-sensitive dye widely used in scientific research for the detection of changes in membrane potential. This dye has been extensively used in the field of neuroscience, cardiology, and electrophysiology. The unique properties of di-4-ANEPPS make it an ideal candidate for the study of cellular processes that involve changes in membrane potential.
Mecanismo De Acción
Di-4-ANEPPS works by binding to the lipid bilayer of the cell membrane. The dye is sensitive to changes in membrane potential and undergoes a change in fluorescence intensity when the membrane potential changes. This change in fluorescence can be detected using a fluorescence microscope or a spectrofluorometer. The mechanism of action of di-4-ANEPPS is well understood, making it a reliable tool for researchers.
Biochemical and Physiological Effects:
Di-4-ANEPPS has no known biochemical or physiological effects on cells. It does not alter membrane potential or interfere with ion channels. The dye is non-toxic and does not affect cell viability. This makes it an ideal tool for long-term experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of di-4-ANEPPS is its high sensitivity to changes in membrane potential. It can detect changes in membrane potential as small as 0.1 mV. The dye is also compatible with a wide range of cell types, making it a versatile tool for researchers. However, di-4-ANEPPS has some limitations. It is sensitive to photobleaching, which can limit the duration of experiments. The dye is also sensitive to changes in temperature and pH, which can affect the accuracy of measurements.
Direcciones Futuras
There are several future directions for the use of di-4-ANEPPS in scientific research. One area of interest is the study of the effects of drugs on ion channels. Di-4-ANEPPS can be used to investigate the mechanisms of action of drugs that affect ion channels, which could lead to the development of new therapeutics. Another area of interest is the study of the effects of aging on membrane potential. Di-4-ANEPPS can be used to investigate changes in membrane potential that occur with age, which could lead to a better understanding of age-related diseases. Finally, di-4-ANEPPS could be used in the development of new biosensors for the detection of changes in membrane potential in real-time.
Conclusion:
Di-4-ANEPPS is a valuable tool for the study of changes in membrane potential in various cell types. Its unique properties make it an ideal candidate for scientific research. The synthesis of di-4-ANEPPS is a complex process that requires expertise in organic chemistry. The dye has no known biochemical or physiological effects on cells and is non-toxic. However, it does have some limitations, such as sensitivity to photobleaching and changes in temperature and pH. There are several future directions for the use of di-4-ANEPPS in scientific research, including the study of the effects of drugs on ion channels and the development of new biosensors.
Métodos De Síntesis
The synthesis of di-4-ANEPPS involves the reaction of 4-(diethylamino)benzaldehyde with 2-bromomethyl pyridine, followed by the addition of methyl iodide. The final product is obtained through purification using column chromatography. The synthesis of di-4-ANEPPS is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Di-4-ANEPPS is widely used in scientific research to study changes in membrane potential in various cell types. It has been used to study the action potential in neurons, cardiac cells, and smooth muscle cells. The dye can be used in both in vitro and in vivo experiments, making it a versatile tool for researchers. Di-4-ANEPPS has also been used to study the effects of drugs on membrane potential and to investigate the mechanisms of action of various ion channels.
Propiedades
Nombre del producto |
1-Methyl-2-[4-(diethylamino)styryl]pyridinium |
|---|---|
Fórmula molecular |
C18H23N2+ |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C18H23N2/c1-4-20(5-2)18-13-10-16(11-14-18)9-12-17-8-6-7-15-19(17)3/h6-15H,4-5H2,1-3H3/q+1 |
Clave InChI |
BOXNHJXFMYFAFC-UHFFFAOYSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=CC=[N+]2C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)

![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)

![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)


![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)


